molecular formula C16H16O4 B1303873 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde CAS No. 129047-38-7

3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde

Cat. No. B1303873
M. Wt: 272.29 g/mol
InChI Key: GBRMICJGUFLYOU-UHFFFAOYSA-N
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Description

The compound 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde is a complex organic molecule that is related to various research studies focusing on the synthesis and characterization of methoxy-substituted benzaldehydes. These studies provide insights into the molecular structure, synthesis, and properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves regioselective protection and reaction with other chemical entities. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde has been achieved using different protecting groups, yielding results between 67-75% . Another study synthesized a compound from the reaction of isothiochroman-4-one with benzaldehyde, indicating the versatility of benzaldehyde derivatives in chemical synthesis . Additionally, the synthesis of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde from 2-hydroxy-3-methoxybenzaldehyde and hexachlorocyclotriphosphazene showcases the reactivity of methoxy-substituted benzaldehydes .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various spectroscopic techniques and X-ray crystallography. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was determined using X-ray diffraction, indicating a triclinic system . Similarly, the crystal structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was solved, revealing a non-planar geometry of the bicyclic ring . These studies demonstrate the importance of structural analysis in understanding the properties of methoxy-substituted benzaldehydes.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. The presence of methoxy groups can affect the outcome of reactions, such as azo-hydrazone tautomerism and acid-base dissociation, as observed in the study of azo-benzoic acids . The antioxidant properties of these compounds, as determined by DPPH free radical scavenging tests, also highlight their potential in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted benzaldehydes are characterized by their spectroscopic signatures and molecular geometries. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties have been calculated using density functional theory (DFT), providing insights into their chemical reactivity . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans further elucidate the reactivity of these molecules . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications.

Scientific Research Applications

1. Solar Energy Applications

  • Application Summary : This compound is used in the synthesis of a new asymmetrical Schiff base series, which are investigated for their potential in solar energy applications .
  • Methods of Application : The compound is synthesized and its optical and mesomorphic characteristics are investigated. Techniques such as FT-IR, NMR spectroscopy, and elemental analyses are used to elucidate their molecular structures .
  • Results : The results revealed that controlling the length of the terminal chain can be used to improve the series’ electric conductivity and optical absorption, making it suitable for solar energy applications .

2. Anticancer Agent Candidate

  • Application Summary : The compound is used in the synthesis of a new hybrid compound, which is studied for its potential cytotoxic activity against breast cancer .
  • Methods of Application : The compound is synthesized using a linker mode approach. Its potency against breast cancer is studied in silico using computational approaches, including molecular docking and MD simulation .
  • Results : The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy than tamoxifen, a commonly used drug for treating breast cancer .

For example, it could be used as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible MAGL inhibitors for cancer treatment .

For example, it could be used as a reagent in the research studies involving the use of aryliden-methyloxazolones as reversible MAGL inhibitors for cancer treatment .

Safety And Hazards

The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-14-6-3-12(4-7-14)11-20-15-8-5-13(10-17)9-16(15)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRMICJGUFLYOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377467
Record name 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde

CAS RN

129047-38-7
Record name 3-Methoxy-4-[(4-methoxyphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (22.6 g, 149 mmol), 4-methoxybenzyl chloride (23.3 g, 149 mmol) and potassium carbonate (30.8 g, 223 mmol) was stirred in N,N-dimethylformamide (DMF) (150 mL) at 90 C for 2 hours. The solution was filtered hot, and cooled to room temperature. The filtrate was concentrated and dissolved ethyl acetate (300 mL) and extracted with aqueous sodium bicarbonate and water. The organics were dried with magnesium sulfate, filtered and concentrated. The crude product was recrystalized with ethyl acetate and hexanes to give product as an off-white solid (34.2 g, 126 mmol). 1H NMR (300 MHz, d6-DMSO): δ 9.86 (s, 1H), 7.58 (d, J=8.2 Hz, 1H), 7.44-7.40 (m, 3H), 7.30 (d, J=8.4 Hz, 1H), 6.98 (d, J=8.7 Hz, 2H), 5.15 (s, 2H), 3.84 (s, 3H), 3.78 (s, 3H). MS (ES+, m/z)=273 (M+H).
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

5 g (36.1 mmol) of potassium carbonate and then 4.9 ml (36.1 mmol) of 1-chloromethyl-4-methoxy-benzene are added to a solution of 5 g (33 mmol) of 4-hydroxy-3-methoxy-benzaldehyde in 100 ml of acetone. The reaction mixture is then stirred at 55° C. for 28 hours and then filtered. The filtrate is concentrated under vacuum. The residue obtained is taken up in heptane and filtered. 8.9 g (100%) of 3-methoxy-4-(4-methoxy-benzyloxy)-benzaldehyde is obtained in the form of a beige solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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